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Abstract

AZ505 is a potent and selective small molecule inhibitor of SET and MYND domain-containing
protein 2 (SMYD?2), a lysine methyltransferase implicated in various cellular processes and
diseases, including cancer and fibrosis. This document provides an in-depth technical overview
of the chemical structure, properties, mechanism of action, and pharmacological effects of
AZ505 based on currently available preclinical data. Detailed summaries of its biochemical and
cellular activities, along with insights into its effects in in vivo models, are presented.
Methodological summaries for key experiments are provided to facilitate further research and
development.

Chemical Structure and Properties

AZ505, with the IUPAC name N-cyclohexyl-3-[[2-(3,4-dichlorophenyl)ethyllJamino]-N-[2-[[2-(5-
hydroxy-3-oxo-2H-1,4-benzoxazin-8-yl)ethyllJamino]ethyl]propanamide, is a complex molecule
identified through high-throughput screening.[1][2] Its chemical and physical properties are
summarized in the table below.
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Property Value Reference(s)

N-cyclohexyl-3-[[2-(3,4-
dichlorophenyl)ethyllamino]-N-
2-[[2-(5-hydroxy-3-0x0-2H-1,4-

IUPAC Name 212 y d [3]
benzoxazin-8-

yl)ethyllamino]ethyl]propanami

de
CAS Number 1035227-43-0 [1][4]
Molecular Formula C29H38CI2N404 [41[5]
Molecular Weight 577.54 g/mol [4]

0=C(N(C1CCCCC1)CCNCCC
2=C(OCC(N3)=0)C3=C(0)C=

SMILES [4]
C2)CCNCCC4=CcC=C(Cl)Cc(Cl)
=C4
Appearance Off-white to light brown solid [4]
Solubility Soluble in DMSO [2]

Mechanism of Action

AZ505 is a potent and highly selective inhibitor of the histone methyltransferase SMYD2.[1][4]
Its mechanism of action is characterized by the following key features:

o Substrate-Competitive Inhibition: AZ505 acts as a substrate-competitive inhibitor, binding to
the peptide-binding groove of SMYDZ2.[6][7] This mode of action prevents the natural
substrate, such as histone H3 or p53, from accessing the active site.

» High Potency and Selectivity: AZ505 exhibits a half-maximal inhibitory concentration (IC50)
of 0.12 uM for SMYD2.[1][4][8] It displays remarkable selectivity, being over 600-fold more
potent for SMYD?2 than for other histone methyltransferases like SMYD3, DOTLL, and EZH2.

[4](8]

o Modulation of Cellular Pathways: By inhibiting SMYD2, AZ505 influences a variety of
downstream signaling pathways involved in cell growth, proliferation, and pathogenesis. It
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has been shown to decrease the expression of c-Myc in prostate cancer cells and reduce the
methylation and phosphorylation of STAT3 and p65 in breast cancer cells.[4]
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Figure 1: Mechanism of action of AZ505 as a selective SMYD2 inhibitor.

Pharmacological Properties

Preclinical studies have demonstrated the pharmacological effects of AZ505 in various disease

models.

Anti-Cancer Activity

 In Vitro: AZ505 has been shown to inhibit the proliferation of various cancer cell lines,

including prostate and breast cancer cells.[4]
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e In Vivo: In a triple-negative breast cancer (TNBC) xenograft model, AZ505 significantly
reduced tumor growth.[1] Similarly, in prostate cancer models, pharmacological inhibition of
SMYD2 with AZ505 repressed cancer cell growth both in vitro and in vivo.[9]

Anti-Fibrotic Effects

o Peritoneal Fibrosis: In a mouse model of chlorhexidine gluconate-induced peritoneal fibrosis,
AZ505 attenuated peritoneal thickening, and reduced the expression of collagen | and
fibronectin.[2] It also inhibited epithelial-to-mesenchymal transition (EMT), inflammation, and
angiogenesis in the peritoneum.[2]

Effects on Bone Metabolism

« In Vitro: AZ505 was found to promote osteoblast differentiation and inhibit osteoclast
formation in cell cultures.[3]

« In Vivo: Paradoxically, in vivo administration of AZ505 in mice led to a significant decrease in
trabecular bone mass.[3] This was attributed to a potent stimulation of RANKL expression in
osteoblasts, highlighting the complexity of its effects on bone metabolism and the importance
of in vivo validation.[3]
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Experimental Protocols

Detailed experimental protocols for the synthesis of AZ505 are not publicly available. The

compound was identified through a high-throughput screening process. However, based on

published studies, the following outlines the general methodologies used to characterize

AZ505.

SMYD2 Inhibition Assay

A common method to assess SMYD2 inhibitory activity is a biochemical assay that measures

the transfer of a methyl group from a donor (e.g., S-adenosyl-L-methionine, SAM) to a

substrate peptide (e.g., a p53-derived peptide). The protocol generally involves:
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 Incubating recombinant SMYD2 enzyme with the substrate peptide and a methyl donor
(often radiolabeled) in the presence of varying concentrations of the test compound (AZ505).

o Stopping the reaction and separating the methylated product from the unreacted substrate.

» Quantifying the amount of methylated product, often through scintillation counting or
fluorescence-based detection methods.

» Calculating the IC50 value by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration.

Assay Preparation

AZ505

(Varying concentrations)

Reaction & Detection Data Analysis

. Separation of Quantification .
Methylated Product (e.g., Scintillation Counting) IC50 Calculation

Methyl Donor
(e.g., BHI-SAM) )___|

Substrate Peptide
(e.g., p53)
Recombinant
SMYD2

vy

Click to download full resolution via product page

Figure 2: General workflow for an in vitro SMYD2 inhibition assay.

Cell-Based Proliferation Assays

To determine the effect of AZ505 on cancer cell proliferation, standard cell viability assays are

employed:
e Seeding cancer cells (e.g., PC3, DU145, MDA-MB-231) in multi-well plates.
» Treating the cells with a range of concentrations of AZ505 or a vehicle control (DMSO).

 Incubating the cells for a specified period (e.g., 48-72 hours).
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e Assessing cell viability using colorimetric or luminescent assays such as MTT, XTT, or
CellTiter-Glo.

e Measuring the absorbance or luminescence, which correlates with the number of viable
cells.

» Calculating the GI50 (concentration for 50% growth inhibition) or IC50 values.

In Vivo Xenograft Studies

The anti-tumor efficacy of AZ505 in vivo is typically evaluated using xenograft models:

e Implanting human cancer cells (e.g., TNBC cells) subcutaneously into immunocompromised
mice.

e Allowing tumors to grow to a palpable size.
e Randomizing mice into treatment and control groups.

o Administering AZ505 (e.g., via intraperitoneal injection) or a vehicle control at a specified
dose and schedule.

e Monitoring tumor volume and body weight regularly.

e At the end of the study, excising tumors for weighing and further analysis (e.g., histology,
biomarker analysis).

Conclusion

AZ505 is a valuable research tool for studying the biological roles of SMYD2. Its high potency
and selectivity make it a suitable probe for elucidating the downstream consequences of
SMYD2 inhibition in various cellular contexts. The preclinical data suggest its potential as a
therapeutic agent in oncology and fibrotic diseases. However, the unexpected in vivo effects on
bone metabolism underscore the importance of comprehensive in vivo studies to fully
understand the pharmacological profile of this compound. Further research is warranted to
explore its therapeutic potential, including detailed pharmacokinetic, pharmacodynamic, and
toxicology studies, which will be crucial before any potential clinical investigation. As of the
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current literature review, there is no publicly available information on clinical trials involving
AZ505.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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